1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride
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Overview
Description
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the sulfonyl fluoride group in this compound makes it a valuable intermediate for the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride typically involves the reaction of 2,3-dihydro-1-benzothiophene with sulfonyl fluoride reagents under controlled conditions. One common method is the reaction of 2,3-dihydro-1-benzothiophene with sulfuryl fluoride (SO2F2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or thiol group.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, sulfonates, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride
- 1,1-Dioxo-2,3-dihydro-1-benzothiophene-3-sulfonamide
- 1,3-Dihydro-2-benzothiophene 2,2-dioxide
Uniqueness
1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group at the 6-position, which imparts distinct reactivity and chemical properties
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXOIJKAYBDHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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